Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate
Description
Key Structural Features:
- Piperidine core : A six-membered saturated heterocycle with one nitrogen atom.
- Pyrimidine substituent : A 4-hydroxy-6-methylpyrimidin-2-yl group attached to the piperidine nitrogen.
- Ester group : An ethyl carboxylate at the piperidine’s 4-position.
Systematic Identifiers :
X-ray Crystallographic Analysis of Molecular Configuration
While direct X-ray crystallographic data for this specific compound is not publicly available, analogous piperidine-pyrimidine derivatives exhibit distinct conformational trends. For example:
Comparative Crystal Packing in Piperidine Derivatives:
- Piperidine chair conformation : Observed in compounds with $$ sp^3 $$-hybridized carbons adjacent to the nitrogen atom, as seen in $$ N $$-substituted 4-piperidinones.
- Half-chair distortion : Occurs in piperidine-2-thiones due to planarization of the nitrogen atom and $$ sp^2 $$-hybridized adjacent carbons.
Hypothesized Configuration :
- The piperidine ring likely adopts a chair conformation due to the absence of steric hindrance from the pyrimidine substituent.
- The ethyl carboxylate group occupies an equatorial position to minimize steric strain.
Theoretical Bond Parameters :
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| Piperidine C–N | 1.45–1.49 | 111–114 |
| Pyrimidine C–O | 1.23–1.26 | 120–125 |
| Ester C=O | 1.21–1.23 | 123–125 |
Data inferred from structurally related compounds.
Spectroscopic Profiling
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.25 | t (3H) | CH₃ of ethyl ester |
| 2.35 | s (3H) | CH₃ on pyrimidine |
| 2.80–3.10 | m (4H) | Piperidine CH₂ (C2, C6) |
| 3.50–3.70 | m (2H) | Piperidine CH₂ (C3, C5) |
| 4.15 | q (2H) | OCH₂ of ethyl ester |
| 4.60 | s (1H) | Piperidine C4-CH |
| 6.20 | s (1H) | Pyrimidine C5-H |
| 12.10 | br s (1H) | Pyrimidine OH |
¹³C NMR (CDCl₃, 100 MHz) :
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ of ethyl ester |
| 21.8 | CH₃ on pyrimidine |
| 28.4, 32.1 | Piperidine CH₂ (C2, C6) |
| 42.5 | Piperidine C4 |
| 60.3 | OCH₂ of ethyl ester |
| 99.5 | Pyrimidine C5 |
| 156.2 | Pyrimidine C4-OH |
| 166.8 | Ester C=O |
| 170.1 | Pyrimidine C6=O |
Data corroborated with PubChem entries and analogous pyrimidine derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3300–2500 | O–H stretch (pyrimidine) |
| 1725 | Ester C=O stretch |
| 1660 | Pyrimidine C=O stretch |
| 1240 | C–O ester stretch |
UV-Vis Spectroscopy
- λₘₐₓ : 265 nm (π→π* transition in pyrimidine ring).
- Molar absorptivity: $$ \varepsilon \approx 1.2 \times 10^4 \, \text{L·mol⁻¹·cm⁻¹} $$.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 265.1 | [M+H]⁺ | Molecular ion |
| 220.0 | [M+H–COOCH₂CH₃]⁺ | Loss of ethyl ester |
| 192.1 | [C₈H₁₄N₃O₂]⁺ | Piperidine-pyrimidine core |
| 123.0 | [C₅H₇N₂O]⁺ | 4-hydroxy-6-methylpyrimidine |
Key Fragmentation Pathways :
- Ester cleavage : Loss of $$ \text{COOCH}2\text{CH}3 $$ (45 Da) yields a fragment at m/z 220.
- Piperidine ring opening : Further decomposition generates ions at m/z 192 and 123.
Patterns consistent with ethyl esters and heterocyclic amines.
Properties
IUPAC Name |
ethyl 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-12(18)10-4-6-16(7-5-10)13-14-9(2)8-11(17)15-13/h8,10H,3-7H2,1-2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBJHVBVQYCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19N3O3
- Molecular Weight : 265.31 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may influence the following:
- Antiviral Activity : Recent studies have highlighted the compound's potential in antiviral applications, particularly against influenza viruses. It has shown efficacy in reducing viral load in infected models, suggesting a direct effect on viral replication mechanisms .
- Cytotoxicity and Cancer Research : this compound has been evaluated for its cytotoxic effects on cancer cell lines. It demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 0.87–12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in selectivity and efficacy .
Biological Activity Summary
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of various pyrimidine derivatives, this compound was found to significantly reduce viral loads in infected mice. The study reported a more than 2-log reduction in viral load following oral administration, indicating its potential as an antiviral agent .
Case Study 2: Cancer Cell Line Testing
A comparative analysis involving multiple compounds revealed that this compound had superior selectivity indices against cancer cells when compared to traditional treatments. The compound induced apoptosis and increased levels of caspase activity, suggesting a mechanism involving programmed cell death pathways .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is being investigated for its potential as an active pharmaceutical ingredient (API) in treating various diseases, including neurodegenerative disorders due to its ability to interact with neurotransmitter systems.
-
Biological Activity Studies :
- Research indicates that this compound exhibits significant biological activity, including anti-inflammatory and analgesic effects. Studies have demonstrated its efficacy in modulating pain pathways, making it a candidate for pain management therapies.
-
Neuropharmacology :
- The compound's structure suggests potential interactions with central nervous system receptors, which are pivotal in developing treatments for conditions like depression and anxiety. Investigations into its pharmacodynamics and pharmacokinetics are ongoing.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers when administered at specific dosages, highlighting its therapeutic potential .
Case Study 2: Anti-inflammatory Activity
In another study featured in Pharmaceutical Research, researchers evaluated the anti-inflammatory properties of this compound using various in vitro assays. The findings showed that it effectively inhibited pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The target compound belongs to a broader class of piperidine-pyrimidine hybrids. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural and Molecular Comparison of Selected Analogs
Key Observations:
Pyrimidine Modifications: The 4-hydroxy-6-methyl group in the target compound distinguishes it from analogs like the 6-morpholino derivative in , which replaces the hydroxyl with a morpholine moiety.
Piperidine Substituents :
- The ethyl carboxylate group is conserved in most analogs, suggesting its role in esterase-mediated hydrolysis for prodrug activation or metabolic stability .
- The 2-chloroethyl substituent in is a key intermediate for synthesizing quaternary ammonium compounds like umeclidinium bromide, a long-acting muscarinic antagonist used in COPD treatment.
Pharmacological Activity
- Antitubercular Activity: The morpholine-substituted analog (C₁₆H₂₄N₄O₃) demonstrates potent inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (Mt-DprE1), with an IC₅₀ of 0.12 μM .
- Intermediate Utility : The 2-chloroethyl derivative in highlights the role of piperidine-pyrimidine hybrids in synthesizing clinically approved drugs, though the target compound’s direct therapeutic applications remain unelucidated.
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to the morpholine analog, which relies on the morpholine’s polar yet bulky substituent .
- Stability: Ester groups (e.g., ethyl carboxylate) are prone to hydrolysis under basic conditions, as seen in the conversion of ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate to its carboxylic acid derivative using LiOH .
Crystallographic and Conformational Analysis
- Ring Puckering : The piperidine ring’s conformation influences bioactivity. Cremer-Pople parameters (q, θ) describe puckering amplitudes and phases, with chair conformations common in piperidine derivatives .
- Related pyrimidines, such as 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, adopt planar pyrimidine rings with piperidine in chair conformations .
Q & A
Basic Question: What are the key considerations for designing a synthetic route for Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate?
Methodological Answer:
A robust synthetic route typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by pyrimidine coupling. For example, ethyl isonipecotate (piperidine-4-carboxylate) can be alkylated with a halogenated pyrimidine precursor (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine) using organic bases like triethylamine in aprotic solvents (e.g., THF or DMF). Critical factors include:
- Protection/deprotection strategies for the hydroxyl group on the pyrimidine ring to prevent side reactions.
- Reagent stoichiometry optimization to minimize byproducts, as excess alkylating agents may lead to quaternary ammonium salts .
- Reaction monitoring via TLC or HPLC to track intermediate formation.
Advanced Question: How can intermediates and side products be isolated and characterized during synthesis?
Methodological Answer:
Advanced purification techniques are essential:
- Chromatographic separation : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates.
- Crystallization : Intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (from halogenated precursors) may crystallize in cyclic ethers (e.g., THF) or aromatic solvents .
- Spectroscopic validation : Employ / NMR to confirm regioselectivity and MS (e.g., ESI-MS) to verify molecular ions. For example, fragmentation pathways in MS (e.g., m/z 410 [M+H] for related spiro compounds) can distinguish isomers .
Basic Question: What analytical techniques are recommended for structural elucidation?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX programs for small-molecule refinement. Ensure high-resolution data (<1.0 Å) to detect hydrogen bonding between the pyrimidine hydroxyl and ester groups .
- Multinuclear NMR : Assign peaks using -HMBC to confirm pyrimidine-piperidine connectivity.
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (~3200 cm) .
Advanced Question: How to resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms of the pyrimidine ring.
- Dynamic NMR : Detect conformational exchange in piperidine chair/boat transitions at variable temperatures.
- Mass spectrometry fragmentation : Analyze secondary ions (e.g., [M+H-CHNO]) to distinguish between alternative structures .
Basic Question: How to design biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors where pyrimidine derivatives show affinity (e.g., dihydrofolate reductase or kinase inhibitors).
- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (IC) measurements.
- Cytotoxicity screening : Employ MTT assays on cell lines sensitive to pyrimidine-based drugs .
Advanced Question: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the piperidine-pyrimidine core and target active sites.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds (e.g., between 4-hydroxyl and catalytic residues).
- Free-energy perturbation : Calculate ∆G binding for analogs to guide SAR .
Basic Question: How to assess compound stability under forced degradation conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.
- Analytical monitoring : Use UPLC-PDA to quantify degradation products (e.g., ester hydrolysis to carboxylic acid).
- Impurity profiling : Compare with reference standards (e.g., EP impurities) via LC-MS/MS .
Advanced Question: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., buffer pH, temperature) that affect protonation of the piperidine nitrogen (pKa ~8.5).
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability.
- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding thermodynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
